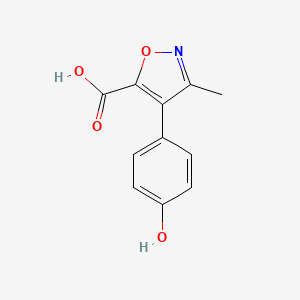

4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid

Description

4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-hydroxyphenyl group at position 4, a methyl group at position 3, and a carboxylic acid moiety at position 3. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis due to its dual functional groups (carboxylic acid and hydroxyphenyl), which enable diverse derivatization opportunities . It is commercially available but carries a high cost, with prices ranging from €1,348 for 50 mg to €3,838 for 500 mg . Its molecular formula is C₁₁H₉NO₄, yielding a molecular weight of 219.19 g/mol.

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6-9(10(11(14)15)16-12-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGKYTGEZQPQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781524-81-9 | |

| Record name | 4-(4-hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with a suitable nitrile and a carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, reduced oxazole derivatives from reduction, and various ethers and esters from substitution reactions.

Scientific Research Applications

4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can also participate in binding interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Oxazole Derivatives

Key Observations:

Polarity and Solubility : The target compound’s hydroxyphenyl and carboxylic acid groups enhance polarity compared to chlorophenyl () or trifluoromethyl () analogs, suggesting better aqueous solubility .

Biological Relevance : Sulfonamide () and oxadiazole () derivatives are common in drug design due to their metabolic stability and target affinity, whereas the target compound’s hydroxyphenyl group may favor interactions with polar biological targets .

Key Observations:

Synthetic Complexity : The target compound’s synthesis () involves bivalent approaches and high-yield conjugation (~95%), whereas greener methods (e.g., ) prioritize sustainability .

Pharmaceutical Potential: Unlike fenofibrate derivatives (), the target compound lacks a chlorophenyl group, which may reduce lipid-modulating effects but improve safety profiles .

Biological Activity

4-(4-Hydroxyphenyl)-3-methyl-1,2-oxazole-5-carboxylic acid, with the CAS number 1781524-81-9, is a compound of interest due to its potential biological activities. This article reviews its biological effects, particularly focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.

This compound is characterized by the presence of a hydroxyl group on the phenyl ring and a carboxylic acid functional group. Its structure suggests potential interactions with biological targets, which may contribute to its observed activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various oxazole derivatives. Although specific data on this compound is limited, related compounds have shown promising results against bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecium |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole derivative 3j | 2 | 2 |

| Thiazole derivative 3h | 1 | 2 |

Note: TBD = To Be Determined. The MIC values for the target compound are not yet established in literature.

Anticancer Activity

Research indicates that oxazole derivatives can exhibit significant anticancer activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study assessing the viability of Caco-2 cells (a colorectal cancer cell line), several derivatives were tested for their ability to reduce cell viability. While specific data for our compound is not available, related compounds showed notable effects:

- Thiazolone derivatives reduced Caco-2 cell viability significantly (39.8% decrease compared to untreated controls).

- The introduction of specific substituents was critical; for example, naphthalen-2-yl substitution enhanced anticancer activity.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | % Cell Viability Reduction (Caco-2) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole derivative 3e | 54.9% | Not reported |

| Thiazole derivative 3k | Significant reduction (40.2%) | Not reported |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Disruption: Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Q & A

Q. Advanced

- Hydroxyphenyl Modifications : Introduce electron-withdrawing groups (e.g., NO2) to improve binding affinity to enzymatic targets.

- Oxazole Ring Substitutions : Replace the methyl group with bulkier alkyl chains to alter lipophilicity and membrane permeability.

- Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide groups to modulate acidity and bioavailability.

Evaluate modifications via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking studies .

How can computational modeling predict biological interactions?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2, kinases). Input crystal structures from PDB or homology models.

- MD Simulations : Assess stability of ligand-target complexes (GROMACS, AMBER).

- QSAR Models : Corrogate substituent effects with bioactivity data to design optimized derivatives.

Validate predictions with experimental IC50 or Kd measurements .

What contradictions exist in reported synthetic yields, and how are they resolved?

Q. Advanced

- Contradiction : Yields vary (40–85%) due to competing side reactions (e.g., over-oxidation of hydroxyphenyl groups).

- Resolution :

- Use protecting groups (e.g., acetyl for -OH) during cyclization.

- Optimize stoichiometry (1:1.2 molar ratio of aldehyde to β-keto ester).

- Employ microwave-assisted synthesis to reduce reaction time and byproducts .

What are the key physicochemical properties of this compound?

Q. Basic

What challenges arise in crystallizing this compound for X-ray analysis?

Q. Advanced

- Low Solubility : Use mixed solvents (DMSO/EtOH) for slow evaporation.

- Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios).

- Refinement : Apply SHELXL for high-resolution data (twinning parameters if necessary). Validate hydrogen bonding networks (e.g., O-H···O interactions) .

How is the compound’s stability under varying pH conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.